molecular formula C8H15NO3 B175082 N-Methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide CAS No. 156353-01-4

N-Methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide

Cat. No.: B175082
CAS No.: 156353-01-4
M. Wt: 173.21 g/mol
InChI Key: QURBKRFUFINPQC-UHFFFAOYSA-N
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Description

N-Methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide (CAS: 156353-01-4) is a high-value chemical building block in medicinal chemistry and drug discovery research. This compound, with the molecular formula C8H15NO3 and a molecular weight of 173.21 g/mol, belongs to the class of Weinreb amides, making it an essential precursor for the synthesis of ketones and aldehydes from carboxylic acids and organometallic reagents. Its tetrahydropyran ring system is a privileged scaffold frequently encountered in active pharmaceutical ingredients. Recent scientific literature highlights the significant research interest in tetrahydropyran and 4H-pyran derivatives as core structures for developing novel anticancer agents. Specifically, such scaffolds are being investigated as selective inhibitors of cyclin-dependent kinases (CDKs), a family of serine/threonine kinases that are major drivers of cell cycle regulation and transcriptional control . The deregulation of CDKs, including the transcription-associated CDK9, is a known factor in the development of malignant cancer, making them prominent targets for anticancer therapy . Furthermore, 4H-pyran derivatives have demonstrated potent cytotoxic activity against human cancer cell lines, such as HCT-116 colorectal carcinoma cells, by inhibiting kinase activity and downregulating the expression of CDK2 protein and gene, thereby inducing apoptosis . This product is provided for Research Use Only and is intended for use by qualified laboratory professionals. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and handle this compound with appropriate precautions, as it is intended for chemical synthesis and analysis in a controlled laboratory setting.

Properties

IUPAC Name

N-methoxy-N-methyloxane-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-9(11-2)8(10)7-3-5-12-6-4-7/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QURBKRFUFINPQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1CCOCC1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80630965
Record name N-Methoxy-N-methyloxane-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80630965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156353-01-4
Record name N-Methoxy-N-methyloxane-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80630965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-methoxy-N-methyloxane-4-carboxamide
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Preparation Methods

Reaction Mechanism and Conditions

This method involves the reaction of methyl tetrahydropyran-4-carboxylate with N,O-dimethylhydroxylamine hydrochloride in the presence of isopropylmagnesium chloride. The Grignard reagent deprotonates the hydroxylamine, facilitating nucleophilic attack on the ester carbonyl group. The reaction proceeds in tetrahydrofuran (THF) at temperatures between -30°C and -5°C under an inert argon atmosphere.

Key Steps:

  • Reagent Preparation : Methyl tetrahydropyran-4-carboxylate (1.33 mL, 10.0 mmol) and N,O-dimethylhydroxylamine hydrochloride (1.51 g, 15.5 mmol) are dissolved in THF.

  • Grignard Addition : A 2.0 M solution of isopropylmagnesium chloride in THF (15.0 mL, 30.0 mmol) is added dropwise at -30°C.

  • Stirring and Work-Up : The mixture is stirred at -5°C for 1 hour, quenched with water, and extracted with ethyl acetate. The organic layer is dried over anhydrous MgSO₄ and concentrated under reduced pressure.

  • Purification : Distillation under reduced pressure yields the product (58%) with a boiling point of 125–129°C at 8.0 hPa.

Spectroscopic Validation:

  • ¹H NMR (CDCl₃) : δ 1.57–1.66 (m, 2H), 1.77–1.93 (m, 2H), 2.85–2.94 (m, 1H), 3.18 (s, 3H), 3.44 (ddd, J = 2.4, 11.9, 11.9 Hz, 2H), 3.69 (s, 3H), 4.00 (ddd, J = 2.4, 11.9, 11.9 Hz, 2H).

Table 1: Grignard Method Optimization

ParameterValue
Temperature-30°C to -5°C
SolventTHF
Yield58%
PurificationDistillation

Carbodiimide-Based Coupling

Reaction Design

This approach employs N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and 4-methylmorpholine to activate tetrahydro-2H-pyran-4-carboxylic acid for coupling with N,O-dimethylhydroxylamine.

Procedure:

  • Activation : Tetrahydro-2H-pyran-4-carboxylic acid (4.0 g, 31 mmol) is dissolved in dichloromethane (DCM) with EDC (6.5 g, 34 mmol) and 4-methylmorpholine (7.4 mL, 68 mmol).

  • Coupling : N,O-Dimethylhydroxylamine hydrochloride (3.3 g, 34 mmol) is added, and the mixture is stirred at room temperature for 18 hours.

  • Work-Up : The reaction is quenched with 1 M HCl, extracted with ethyl acetate, and purified via silica gel chromatography (81% yield).

Advantages:

  • Avoids low-temperature conditions.

  • Higher functional group tolerance compared to Grignard methods.

Table 2: Carbodiimide Method Parameters

ParameterValue
CatalystEDC
Base4-Methylmorpholine
Yield81%
PurificationColumn Chromatography

1,1'-Carbonyldiimidazole (CDI) Activation

Methodology

CDI activates the carboxylic acid as an imidazolide intermediate, which reacts with N,O-dimethylhydroxylamine.

Steps:

  • Activation : Tetrahydro-2H-pyran-4-carboxylic acid (46.0 g, 353 mmol) is treated with CDI (63.0 g, 389 mmol) in DCM.

  • Aminolysis : N,O-Dimethylhydroxylamine hydrochloride (37.9 g, 389 mmol) is added, and the mixture is stirred overnight at room temperature.

  • Isolation : The crude product is washed with water, dried over MgSO₄, and concentrated to yield 85% pure product.

Scalability:

  • Suitable for large-scale synthesis due to straightforward work-up.

Table 3: CDI Activation Performance

ParameterValue
ActivatorCDI
Reaction Time16 hours
Yield85%
PurityLight amber oil

Acyl Chloride Intermediacy

Synthesis via Oxalyl Chloride

Tetrahydro-2H-pyran-4-carboxylic acid is converted to its acyl chloride before coupling with N,O-dimethylhydroxylamine.

Protocol:

  • Chlorination : The carboxylic acid (13 g, 100 mmol) is treated with oxalyl chloride (15.2 g, 120 mmol) in DCM with catalytic N,N-dimethylformamide (DMF).

  • Amidation : The acyl chloride is reacted with N,O-dimethylhydroxylamine hydrochloride (9.75 g, 100 mmol) and diisopropylethylamine (39 g, 300 mmol) in DCM.

  • Purification : Concentration under vacuum affords the product in 87% yield.

Key Considerations:

  • Exothermic reaction requires controlled addition of oxalyl chloride.

Table 4: Acyl Chloride Route Efficiency

ParameterValue
Chlorinating AgentOxalyl Chloride
BaseDiisopropylethylamine
Yield87%
Reaction Scale100 mmol

Comparative Analysis of Methods

Yield and Practicality

  • Grignard Method : Moderate yield (58%) but requires cryogenic conditions.

  • Carbodiimide Coupling : High yield (81%) with room-temperature operation.

  • CDI Activation : Best scalability (85% yield) and minimal purification.

  • Acyl Chloride Route : High yield (87%) but involves hazardous reagents.

Industrial vs. Laboratory Suitability

  • CDI and Carbodiimide Methods : Preferred for large-scale synthesis due to operational simplicity.

  • Grignard Approach : Limited to small-scale research due to low-temperature requirements.

Chemical Reactions Analysis

Types of Reactions

N-Methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogens for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions may result in halogenated compounds.

Scientific Research Applications

Medicinal Chemistry

N-Methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide has been investigated for its potential as a pharmaceutical agent. Its ability to interact with specific molecular targets suggests possible therapeutic applications.

  • Cancer Therapeutics : Recent studies indicate that derivatives of this compound can disrupt critical protein-protein interactions involved in tumor growth, such as those between Mdm2 and p53 proteins. This disruption could activate tumor suppressor pathways, making it a candidate for cancer treatment .

Organic Synthesis

This compound serves as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of bioactive molecules and specialty chemicals.

Reaction ConditionsYieldNotes
Isopropylmagnesium chloride in THF at -30°C58%Used for synthesizing derivatives of this compound .
Reaction with 4-methyl-morpholine in DCM94%Demonstrated high efficiency in producing the compound .

The biological activity of this compound is attributed to its capacity to modulate enzyme activity and influence biological pathways.

  • Cyclooxygenase Inhibition : Studies have shown that this compound can inhibit COX-2 enzymes, which are crucial in inflammation and pain management. Molecular docking studies revealed favorable binding affinities, indicating its potential as an anti-inflammatory drug .

Case Study 1: Cyclooxygenase Inhibition

A study highlighted the compound's ability to inhibit COX-2 enzymes effectively. Molecular docking simulations indicated that it binds well to the active site of COX-2, suggesting its potential as a lead compound for developing new anti-inflammatory medications.

Case Study 2: Cancer Therapeutics

In another investigation, researchers focused on the ability of this compound to interfere with signaling pathways in cancer cells. The compound was shown to reduce cell proliferation across various cancer cell lines by targeting specific protein interactions critical for tumor growth .

Mechanism of Action

The mechanism of action of N-Methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-Methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide include other tetrahydropyran derivatives and carboxamides. Some examples are:

  • N-Methoxy-N-methyl-2H-pyran-4-carboxamide
  • N-Methoxy-N-methyl-3,4-dihydro-2H-pyran-4-carboxamide

Uniqueness

What sets this compound apart from these similar compounds is its specific structural configuration, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

N-Methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide, a synthetic compound with the CAS number 156353-01-4, has attracted attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

This compound features a tetrahydropyran ring structure, which is significant for its biological activity. The compound's unique configuration allows it to interact with various biological targets, influencing cellular processes.

Antimicrobial Properties

Recent studies indicate that this compound exhibits notable antimicrobial activity. Research has shown that this compound can inhibit the growth of several bacterial strains, suggesting its potential as an antimicrobial agent. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at certain concentrations .

Anticancer Activity

The anticancer properties of this compound have been explored in various cancer cell lines. In vitro studies reveal that this compound induces apoptosis in cancer cells through mechanisms such as the modulation of apoptotic pathways and inhibition of tumor growth. Notably, it has shown effectiveness against breast cancer and leukemia cell lines, with IC50 values indicating significant cytotoxicity .

The mechanism by which this compound exerts its biological effects involves interaction with specific enzymes or receptors within cells. Preliminary findings suggest that the compound may bind to key proteins involved in cell signaling pathways, leading to altered cellular responses such as apoptosis or cell cycle arrest .

Case Studies

  • Antimicrobial Efficacy : In a study published in Chemistry & Biology, researchers evaluated the antimicrobial effects of various derivatives of tetrahydropyran compounds, including this compound. The results indicated a dose-dependent inhibition of bacterial growth, with further investigations needed to elucidate the exact mechanisms involved .
  • Cancer Cell Line Studies : A recent publication in Molecules demonstrated the effectiveness of this compound against multiple cancer cell lines. The study reported that treatment with this compound led to significant reductions in cell viability and induced apoptosis through caspase activation pathways .

Summary of Research Findings

Study Focus Findings Reference
Antimicrobial ActivityInhibition of S. aureus and E. coli growth at specific concentrations
Anticancer ActivityInduced apoptosis in breast cancer and leukemia cell lines
Mechanism of ActionInteraction with cellular signaling proteins leading to apoptosis

Q & A

Q. How is this compound utilized as a building block in heterocyclic drug discovery?

  • Methodological Answer :
  • Key intermediate : Couple with aryl boronic acids via Suzuki-Miyaura cross-coupling to generate biaryl pharmacophores.
  • Weinreb amide applications : React with organometallic reagents (e.g., Grignard) to synthesize ketones for kinase inhibitors .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-Methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide
Reactant of Route 2
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N-Methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide

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